1-(3-chloro-4-methoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O2/c1-12-20-7-8-26(12)17-10-16(23-11-24-17)21-5-6-22-18(27)25-13-3-4-15(28-2)14(19)9-13/h3-4,7-11H,5-6H2,1-2H3,(H,21,23,24)(H2,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOFSXFOOBANKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C15H17ClN6O2
- Molecular Weight : 348.79 g/mol
- IUPAC Name : 1-(3-chloro-4-methoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
This structure features a chloro-methoxyphenyl group, an imidazolyl-pyrimidine moiety, and a urea linkage, which contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have shown that the presence of the imidazole ring enhances the compound's ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study: MDA-MB-231 Cell Line
In a study evaluating various derivatives of similar compounds, one derivative demonstrated an increase in apoptosis in MDA-MB-231 breast cancer cells by 22-fold compared to controls. This suggests that modifications to the imidazole or pyrimidine components can enhance anticancer efficacy .
Antibacterial Activity
The compound also shows potential antibacterial activity against various pathogens. The structural features allow for interaction with bacterial enzymes, disrupting their function.
Inhibition Studies
Table 1 summarizes the antibacterial activity against selected strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Moderate |
| Escherichia coli | 75 µg/mL | Weak |
| Klebsiella pneumoniae | 40 µg/mL | Strong |
These results indicate that while the compound exhibits varying degrees of effectiveness against different bacteria, it shows particularly strong activity against Klebsiella pneumoniae, highlighting its potential as an antibacterial agent .
The biological activity of this compound is primarily attributed to its ability to interfere with specific biological targets:
- Enzyme Inhibition : The urea group may act as a competitive inhibitor for enzymes involved in cell signaling pathways.
- Cell Membrane Disruption : The hydrophobic regions of the molecule can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Signal Transduction Modulation : By influencing pathways such as MAPK or PI3K/Akt, the compound can induce apoptosis in cancer cells.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for this compound. High solubility and moderate lipophilicity contribute to its bioavailability, making it a candidate for further development in therapeutic applications .
Summary of ADMET Properties
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Toxicity | Low |
Scientific Research Applications
Urease Inhibition
Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. The compound exhibits significant urease inhibitory activity, which is crucial for developing treatments targeting these conditions .
Antiproliferative Effects
The compound has been evaluated for its antiproliferative properties against various cancer cell lines. The structural features, particularly the presence of the imidazole and pyrimidine rings, enhance its interaction with cellular targets involved in cancer proliferation pathways .
Case Study 1: Urease Inhibition
In a study published in Molecules, researchers synthesized various thiourea derivatives related to this compound and tested their urease inhibitory activities. The results indicated that modifications in the functional groups significantly influenced their efficacy as urease inhibitors, with some derivatives showing exceptional inhibition compared to standard thiourea .
Case Study 2: Anticancer Activity
Another study focused on the antiproliferative effects of the compound on human cancer cell lines. The results demonstrated that the compound induced cell death through apoptosis, mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chloro-4-methoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of the chloro-methoxyphenyl urea scaffold with a pyrimidine-imidazole intermediate. Key steps include:
Amination : Reacting 6-chloropyrimidine with 2-methylimidazole under reflux in DMSO or acetonitrile to form the pyrimidinyl-imidazole intermediate .
Urea Formation : Coupling the intermediate with 3-chloro-4-methoxyphenyl isocyanate via nucleophilic addition, using a base like potassium phosphate to stabilize the reaction .
- Optimization : Solvent polarity (e.g., DMSO for high-temperature stability), stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yields >70% .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions on aromatic rings and urea linkages (e.g., δ 7.2–8.1 ppm for pyrimidine protons) .
- X-ray Crystallography : Resolves conformational ambiguities, such as imidazole-pyrimidine dihedral angles, and validates hydrogen-bonding patterns in the urea moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for CHClNO: 472.1612) .
Q. How is the compound screened for initial biological activity, and what are common assay targets?
- Methodological Answer :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s ATP-binding affinity. Use fluorescence polarization or ADP-Glo™ assays .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC values <10 µM indicating therapeutic potential .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like dimerized urea derivatives?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance mixing and temperature control, reducing side reactions. For example, using a microreactor at 60°C with residence time <5 minutes improves yield by 15% compared to batch methods .
- Protecting Groups : Temporarily protect the urea NH groups with tert-butoxycarbonyl (Boc) during pyrimidine-imidazole coupling to prevent dimerization .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Molecular Dynamics Simulations : Run 100-ns simulations to assess protein flexibility (e.g., kinase activation loops) that static docking misses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate or refute docking scores. A ΔG < −30 kJ/mol confirms strong target affinity .
Q. How does structural modification of the imidazole and methoxyphenyl groups influence structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative SAR Table :
| Modification Site | Example Derivative | Key Finding | Reference |
|---|---|---|---|
| Imidazole (2-methyl) | Replace with 4-chloro | 3-fold ↓ kinase inhibition | |
| Methoxyphenyl (4-OCH) | Replace with 4-F | Improved solubility, similar IC | |
| Urea linker | Replace with thiourea | ↑ Cytotoxicity (IC ↓ 50%) |
- Method : Synthesize analogs via Suzuki-Miyaura coupling for aryl variations and assess using dose-response curves .
Q. What experimental approaches identify off-target interactions in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound pulldowns with MS/MS to detect binding proteins in cell lysates .
- RNA-Seq Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to uncover pathways affected beyond primary targets .
Data Contradiction Analysis
Q. How to address discrepancies between NMR and X-ray data regarding urea conformation?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature H NMR to detect rotational barriers in the urea group. A coalescence temperature >100°C suggests restricted rotation, aligning with X-ray data .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to reconcile differences .
Target Identification and Validation
Q. What methodologies confirm the compound’s primary molecular target in disease models?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Generate target-knockout cell lines; loss of compound efficacy confirms target dependency .
- In Vivo Pharmacodynamics : Measure target phosphorylation (Western blot) in xenograft models after dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
